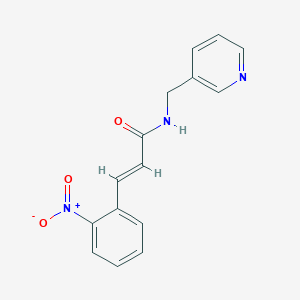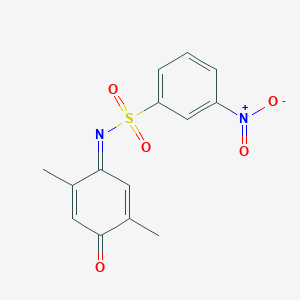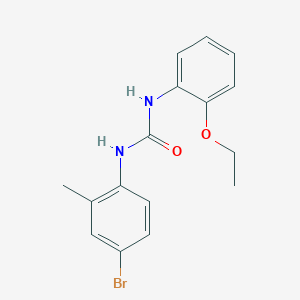![molecular formula C21H24N2O2 B5835557 3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone, also known as TMB-4, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TMB-4 belongs to the class of quinazolinone derivatives and has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling. This compound has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of protein kinases. This compound has also been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. In animal studies, this compound has been shown to reduce blood pressure and improve endothelial function, which is important for maintaining healthy blood vessels.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is that it has been shown to have relatively low toxicity in vitro and in vivo. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on 3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone. One area of research is to further investigate its mechanism of action and identify specific targets that it interacts with. This could lead to the development of more effective therapies for cancer and cardiovascular diseases. Another area of research is to explore the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide to form 2-(4-tert-butyl-2-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloroquinazolin-4(3H)-one to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Scientific Research Applications
3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis.
Properties
IUPAC Name |
3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-13-16(21(2,3)4)9-10-19(15)25-12-11-23-14-22-18-8-6-5-7-17(18)20(23)24/h5-10,13-14H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJIOOYGPQYNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)

![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)

![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
![3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5835561.png)


